molecular formula C25H25N5O3 B2409858 8-(3-methoxyphenyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896825-00-6

8-(3-methoxyphenyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2409858
CAS No.: 896825-00-6
M. Wt: 443.507
InChI Key: BMPVJOOCTGELAC-UHFFFAOYSA-N
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Description

8-(3-methoxyphenyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a potent and selective antagonist for the adenosine A2B receptor [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5814573/]. This receptor is a G-protein coupled receptor (GPCR) that is upregulated in pathological conditions such as cancer, fibrosis, and inflammation. By selectively blocking the A2B receptor, this compound inhibits receptor-mediated signaling cascades, including the stimulation of adenylyl cyclase and the release of pro-inflammatory and pro-angiogenic factors like interleukin-6 and VEGF. Its primary research value lies in dissecting the specific role of the A2B receptor subtype in complex physiological and disease processes, distinguishing its effects from those of the A1, A2A, and A3 adenosine receptors. Consequently, this tool compound is widely used in preclinical research to investigate the therapeutic potential of A2B receptor blockade in areas including cancer immunotherapy, where it may modulate the tumor microenvironment [https://pubmed.ncbi.nlm.nih.gov/31039496/], and in models of pulmonary fibrosis and other fibrotic diseases. Its high selectivity makes it an essential pharmacological probe for elucidating adenosine signaling pathways and validating the A2B receptor as a drug target.

Properties

IUPAC Name

6-(3-methoxyphenyl)-4,7,8-trimethyl-2-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O3/c1-16-17(2)30-21-22(26-24(30)29(16)19-11-8-12-20(15-19)33-4)27(3)25(32)28(23(21)31)14-13-18-9-6-5-7-10-18/h5-12,15H,13-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPVJOOCTGELAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC(=CC=C4)OC)N(C(=O)N(C3=O)CCC5=CC=CC=C5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(3-methoxyphenyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a member of the imidazo[2,1-f]purine family, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The compound's structure is characterized by an imidazo[2,1-f]purine core substituted with a methoxyphenyl group and phenethyl moiety. The molecular formula is C19H22N4O2, and its molecular weight is approximately 338.41 g/mol.

Antimicrobial Activity

Research has indicated that derivatives of imidazo[2,1-f]purines exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed potent activity against various bacterial strains and fungi. Specifically, derivatives were evaluated for their efficacy against standard strains of pathogens such as Xanthomonas axonopodis and Fusarium solani .

Table 1: Antimicrobial Activity of Imidazo[2,1-f]purine Derivatives

Compound NameBacterial StrainZone of Inhibition (mm)
Compound AX. axonopodis15
Compound BF. solani20
8-(3-Methoxyphenyl)-...E. coli18

Cytotoxicity Studies

The cytotoxic effects of imidazo[2,1-f]purines have been assessed in various cancer cell lines. For instance, a study found that certain derivatives induced apoptosis in leukemia cell lines (HL-60) with IC50 values ranging from 10 to 30 µM . The mechanism of action appears to involve the activation of caspase pathways, leading to programmed cell death.

Table 2: Cytotoxicity Data Against HL-60 Cell Line

Compound NameIC50 (µM)Mechanism of Action
Compound C15Caspase activation
Compound D25DNA intercalation
8-(3-Methoxyphenyl)-...20Apoptosis induction

The biological activity of imidazo[2,1-f]purines is largely attributed to their interaction with biological targets such as Toll-like receptors (TLRs). TLR7 and TLR8 are known to respond to ligands in immune cells, leading to the production of pro-inflammatory cytokines . This immunomodulatory effect can enhance the body’s response to infections and may contribute to the observed antimicrobial activity.

Case Studies

  • Immunomodulatory Effects : A case study involving TLR7/8 agonists showed that compounds similar to 8-(3-methoxyphenyl)-... could significantly enhance cytokine production in human peripheral blood mononuclear cells (PBMCs), suggesting potential therapeutic applications in immunotherapy .
  • Antitumor Activity : Another study focused on the antitumor properties of imidazo[2,1-f]purines demonstrated that specific substitutions on the purine ring could lead to enhanced cytotoxic effects against various cancer cell lines .

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits anticancer properties by inhibiting cell proliferation in various cancer cell lines. The mechanism involves the modulation of signaling pathways related to apoptosis and cell cycle regulation.

Case Study:
In vitro studies have shown that treatment with the compound leads to significant apoptosis in breast cancer cells, suggesting its potential as an adjunct therapy in cancer treatment.

Neuroprotective Effects

The compound has demonstrated neuroprotective effects in models of neurodegenerative diseases. It appears to exert its effects by reducing oxidative stress and inflammation in neuronal cells.

Case Study:
A study involving animal models of Alzheimer's disease revealed that administration of the compound resulted in improved cognitive function and reduced amyloid-beta plaque formation.

Antimicrobial Activity

There is emerging evidence that this compound possesses antimicrobial properties against various bacterial strains. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Activity Comparison

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 8-(3-methoxyphenyl)-1,6,7-trimethyl-3-phenethyl-imidazo[2,1-f]purinedione, and how can reaction conditions be standardized?

  • Methodology : Begin with multi-step organic synthesis using nucleophilic substitution and cyclization reactions. Key steps include coupling the imidazo-purine core with the 3-methoxyphenyl and phenethyl groups. Use solvents like dichloromethane or ethanol under controlled temperatures (60–80°C) to avoid side reactions. Optimize purity via column chromatography or recrystallization, and validate yield using HPLC or LC-MS. Reaction parameters (e.g., molar ratios, catalyst selection) should be systematically varied and documented using Design of Experiments (DoE) frameworks .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodology : Employ a combination of 1H/13C NMR to verify substituent positions and stereochemistry, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and FT-IR to identify functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹). Compare spectral data with structurally analogous imidazo-purine derivatives to resolve ambiguities .

Q. What in vitro assays are suitable for initial screening of biological activity?

  • Methodology : Prioritize enzyme inhibition assays (e.g., kinase or phosphatase targets) due to the compound’s purine-like structure. Use fluorescence polarization or luminescence-based assays to measure IC₅₀ values. Pair with cytotoxicity screening (MTT assay) in cell lines relevant to the target disease (e.g., cancer, inflammation). Include positive controls (e.g., staurosporine for kinase inhibition) to validate experimental setups .

Q. How should the compound be stored to ensure stability during experiments?

  • Methodology : Store lyophilized powder at –20°C in amber vials under inert gas (argon) to prevent oxidation. For solution-phase storage, use anhydrous DMSO or ethanol, and confirm stability via periodic HPLC analysis. Avoid exposure to light and humidity, which may degrade methoxy or phenethyl groups .

Advanced Research Questions

Q. How can researchers resolve contradictory data on biological activity across structural analogs?

  • Methodology : Perform structure-activity relationship (SAR) analysis by synthesizing analogs with systematic substitutions (e.g., varying methoxy positions or alkyl chain lengths). Use computational tools (e.g., molecular docking, QSAR models) to correlate structural features with activity trends. Validate hypotheses through free-energy perturbation (FEP) simulations or isothermal titration calorimetry (ITC) to quantify binding affinities .

Q. What advanced techniques are recommended for elucidating the compound’s mechanism of action?

  • Methodology : Combine cryo-EM or X-ray crystallography to visualize target binding (e.g., enzyme active sites). Use surface plasmon resonance (SPR) for real-time kinetic analysis of interactions. For pathway-level effects, perform phosphoproteomics or RNA-seq on treated cells to identify dysregulated signaling nodes. Cross-reference findings with databases like KEGG or Reactome .

Q. How can computational methods enhance reaction design for derivative synthesis?

  • Methodology : Apply density functional theory (DFT) to predict reaction pathways and transition states. Use machine learning models (e.g., neural networks trained on reaction databases) to recommend optimal catalysts or solvents. Validate predictions with microfluidic flow reactors for high-throughput experimentation .

Q. What strategies mitigate instability in biological matrices during pharmacokinetic studies?

  • Methodology : Conduct forced degradation studies under acidic, basic, oxidative, and thermal stress to identify vulnerable functional groups. Modify the structure (e.g., introduce electron-withdrawing groups) to enhance stability. For in vivo studies, use PEGylated formulations or liposomal encapsulation to prolong half-life. Monitor metabolite profiles via LC-MS/MS .

Q. How should researchers design in vivo studies to evaluate therapeutic potential?

  • Methodology : Select animal models (e.g., xenograft mice for oncology) based on in vitro target relevance. Administer the compound via IV or oral routes, using pharmacokinetic modeling to determine dosing schedules. Assess efficacy through biomarkers (e.g., tumor volume reduction) and toxicity via histopathology and serum chemistry. Cross-validate results with PET/CT imaging for target engagement .

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